molecular formula C8H12O B2509798 2-Ethynylcyclohexan-1-ol CAS No. 5877-41-8

2-Ethynylcyclohexan-1-ol

Cat. No.: B2509798
CAS No.: 5877-41-8
M. Wt: 124.183
InChI Key: KNVOCSQDAIHOPP-UHFFFAOYSA-N
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Description

2-Ethynylcyclohexan-1-ol is an organic compound with the molecular formula C8H12O. It is a tertiary alcohol with an ethynyl group attached to the cyclohexane ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynylcyclohexan-1-ol can be synthesized from cyclohexanone through a reaction with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the following steps:

  • Dissolving sodium in liquid ammonia to form sodium amide.
  • Adding acetylene to form sodium acetylide.
  • Reacting sodium acetylide with cyclohexanone to form the desired product.
  • Acidic work-up to isolate this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory-scale synthesis described above can be scaled up for industrial applications. The use of liquid ammonia and sodium acetylide is common in industrial settings for the production of acetylenic alcohols .

Chemical Reactions Analysis

2-Ethynylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethynylcyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynylcyclohexan-1-ol is primarily related to its role as an intermediate in the synthesis of other compounds. As an alkynyl alcohol derivative, it can undergo various chemical transformations, contributing to its versatility in organic synthesis. The compound itself has sedative, anticonvulsant, and muscle relaxant effects, similar to its metabolite, ethinamate .

Comparison with Similar Compounds

2-Ethynylcyclohexan-1-ol can be compared with other similar compounds such as:

  • 2-Methyl-2-butanol
  • 2-Methyl-2-pentanol
  • 3-Methyl-3-pentanol
  • Ethchlorvynol
  • Methylpentynol

Uniqueness: this compound is unique due to its specific structure, which includes both an ethynyl group and a cyclohexane ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-ethynylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOCSQDAIHOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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